4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Potential Medicinal Agents
- A study by Jampílek et al. (2004) explored the synthesis of compounds with potential as antileukotrienic agents, highlighting the use of specific sulfanyl groups in drug design (Jampílek et al., 2004).
Chemical Reactions and Properties
- Shaw and Miller (1970) investigated the reactions of aminophenyl and nitrophenyl sulfones in aqueous sodium hydroxide, providing insights into the chemical behavior of related compounds (Shaw & Miller, 1970).
Development of Novel Compounds with Biological Activity
- Rahman et al. (2005) synthesized novel compounds, including those with nitrophenyl and sulfanyl groups, assessing their stereochemistry and biological activity (Rahman et al., 2005).
Catalytic Applications in Organic Synthesis
- Nguyen, Ermolenko, and Al‐Mourabit (2013) demonstrated the use of iron sulfide catalysis in reactions involving aminophenyl nitrobenzenes, which could be related to the synthesis of compounds like 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (Nguyen, Ermolenko, & Al‐Mourabit, 2013).
Materials Science and Polymer Research
- Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides, involving thiophenyl-substituted benzidines, which are chemically similar to the compound (Tapaswi et al., 2015).
Photodecomposition Studies
- Chignell et al. (1980) studied the photodecomposition of compounds related to aminophenyl and nitrophenyl, which may provide insights into the stability and behavior of this compound under light exposure (Chignell et al., 1980).
Synthesis of Bioactive Molecules
- Daszkiewicz, Nowakowska, and Kyzioł (1998) researched the rearrangement of N-methyl-N-phenylnitramine, which could inform the synthesis of nitrophenyl-containing molecules similar to the compound of interest (Daszkiewicz, Nowakowska, & Kyzioł, 1998).
Properties
IUPAC Name |
2-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]sulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,15H2,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHBNHIYPPSDW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.